

TMP195: A Paradigm Shift in Epigenetic Modulation for Immuno-Oncology and Beyond

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A Technical Guide to the Therapeutic Potential of a Selective Class IIa HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), represents a significant advancement in the field of epigenetic modulation with profound therapeutic implications. Unlike pan-HDAC inhibitors, **TMP195**'s targeted activity against HDAC4, HDAC5, HDAC7, and HDAC9 offers a unique mechanism of action, primarily centered on the reprogramming of myeloid cells, particularly macrophages. This technical guide provides an in-depth overview of the core biology of **TMP195**, its mechanism of action, and its burgeoning therapeutic applications in oncology, inflammatory diseases, and organ injury. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development efforts.

Introduction: The Rise of Selective HDAC Inhibition

Histone deacetylases are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of various diseases, including cancer.[1] While pan-HDAC inhibitors have shown clinical efficacy, their broad activity often leads to dose-limiting toxicities.[3] The development of selective inhibitors like **TMP195**, which targets the

class IIa subfamily of HDACs, offers the potential for a more favorable therapeutic window and a distinct mechanistic profile.[4][5][6][7] Class IIa HDACs are distinguished by their primary role in regulating immune functions, including immune responses and the expression of chemokines and complement pathway components.[4]

Core Mechanism of Action: Macrophage Reprogramming

The principal therapeutic effect of **TMP195** stems from its ability to modulate the phenotype of macrophages. In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often adopt an M2-like, pro-tumoral phenotype that promotes tumor growth, angiogenesis, and immunosuppression.[8] **TMP195** treatment has been shown to repolarize these M2-like macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[4][7] This reprogramming is characterized by increased phagocytic activity, enhanced antigen presentation, and the release of pro-inflammatory cytokines.[4][7][9]

Signaling Pathways

TMP195-mediated M1 macrophage polarization is driven by the activation of key inflammatory signaling pathways, including the MAPK and NF-κB pathways.[4] Inhibition of class IIa HDACs by **TMP195** leads to increased phosphorylation of p38 MAPK, JNK, and the NF-κB p65 subunit, culminating in the transcription of M1-associated genes and cytokines.[4]

Caption: **TMP195** signaling pathway in macrophage polarization.

Therapeutic Applications

Oncology

TMP195 has demonstrated significant anti-tumor efficacy in various preclinical cancer models, primarily through its immunomodulatory effects rather than direct cytotoxicity to cancer cells.[4][9]

- **Colorectal Cancer:** In mouse models of colitis-associated and subcutaneous colorectal cancer, **TMP195** significantly reduced tumor burden.[4] This effect was attributed to a decrease in the overall macrophage population but an increase in the proportion of M1 macrophages, leading to elevated levels of inflammatory cytokines such as IL-6, IL-12, and

TNF α .^[4] Importantly, the anti-tumor effect of **TMP195** was abrogated when macrophages were depleted, confirming their central role.^[4]

- **Breast Cancer:** In a macrophage-dependent mouse model of breast cancer, **TMP195** treatment reduced tumor burden and pulmonary metastases by modulating macrophage phenotypes.^{[7][9]} It induced the recruitment and differentiation of highly phagocytic and stimulatory macrophages within the tumors.^{[7][9]}
- **Combination Therapy:** **TMP195** has shown synergistic effects when combined with other anti-cancer therapies. In colorectal cancer models, it enhanced the efficacy of PD-1 blockade.^[4] In breast cancer models, combining **TMP195** with chemotherapy (paclitaxel or carboplatin) or T-cell checkpoint blockade (anti-PD-1) significantly improved the durability of tumor reduction.^{[7][9]}
- **Reversal of Multidrug Resistance:** **TMP195** has been shown to resensitize multidrug-resistant cancer cells that overexpress ABCB1 and ABCG2 to cytotoxic anticancer drugs.^[10] It achieves this by inhibiting the drug transport function of these proteins.^[10]

Acute Kidney Injury (AKI)

In a murine model of lipopolysaccharide (LPS)-induced sepsis-associated AKI, **TMP195** demonstrated a potent renoprotective effect.^[3] Treatment with **TMP195** improved renal function, attenuated tubular cell damage and apoptosis, and reduced macrophage infiltration in the kidney.^[3] The proposed mechanisms include the suppression of inflammation through the inhibition of NF- κ B and the preservation of endogenous anti-apoptotic proteins like BMP-7.^[3]

Cardiovascular Disease

Emerging evidence suggests a role for class IIa HDACs in cardiovascular diseases such as atherosclerosis. Pharmacological inhibition of HDAC9 by **TMP195** has been shown to inhibit inflammatory phenotypes, ameliorate atherosclerosis, and enhance plaque stability in mice.^[11] The mechanism involves the reduction of myeloid cell rolling and adhesion to arteries and the attenuation of NF- κ B-mediated pro-inflammatory gene expression.^[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and preclinical evaluation of **TMP195**.

Table 1: In Vitro Inhibitory Activity of **TMP195**

Target	Ki (nM)	IC50 (nM)
HDAC4	59[12][13]	111[5], 59[6][7]
HDAC5	60[12][13]	106[5], 60[6][7]
HDAC7	26[12][13]	46[5], 26[6][7]
HDAC9	15[12][13]	9[5], 15[6][7]
Other HDACs	>100-fold selective	>10 μ M[5]

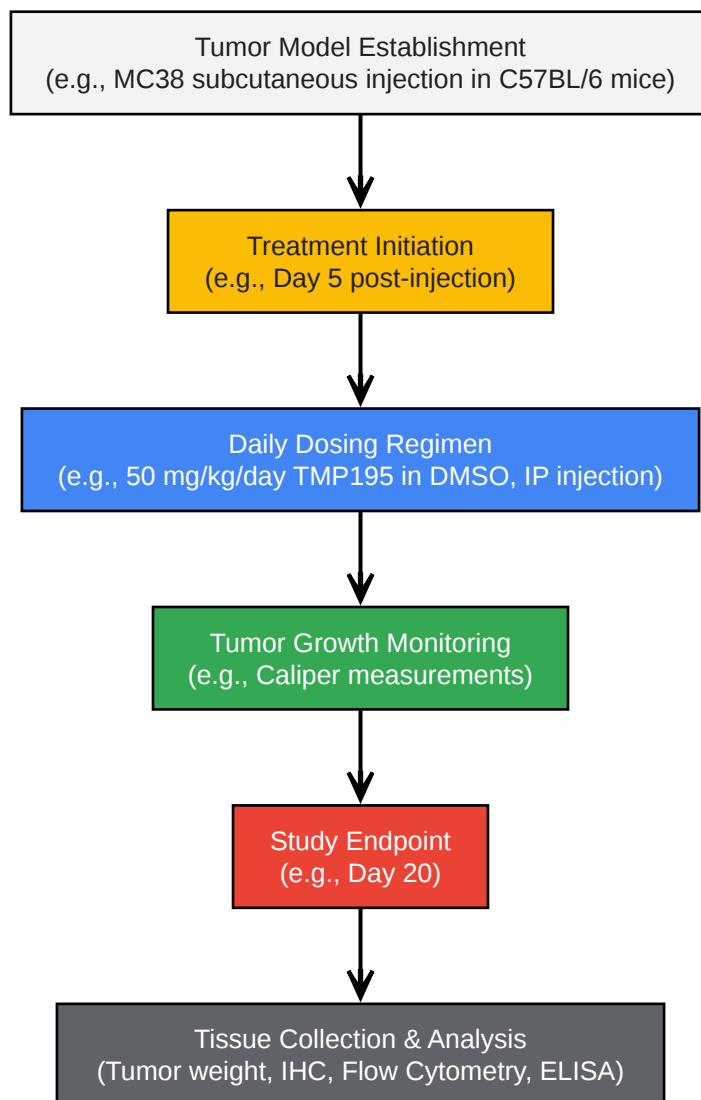
Table 2: Preclinical Efficacy of **TMP195** in Animal Models

Disease Model	Animal	Dosage	Route	Key Findings
Colorectal Cancer (subcutaneous)	C57BL/6 mice	50 mg/kg/day	Intraperitoneal	Reduced tumor burden.[4]
Breast Cancer (MMTV-PyMT)	Mice	50 mg/kg/day	Intraperitoneal	Reduced tumor burden and pulmonary metastases.[9]
Sepsis-Associated Acute Kidney Injury	Mice	Not specified	Not specified	Reduced serum creatinine and BUN levels.[3]
Atherosclerosis	Apoe-/- mice	Not specified	Not specified	Reduced lesion formation.[11]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Anti-Tumor Efficacy Studies



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Caption: General workflow for in vivo anti-tumor efficacy studies.

- **Animal Models:** For colorectal cancer studies, C57BL/6 mice are often used.[4] Subcutaneous tumors can be established by injecting murine colon cancer cells (e.g., MC38).[4] For breast cancer, the MMTV-PyMT autochthonous mouse model is utilized.[9]
- **Drug Administration:** **TMP195** is typically dissolved in a vehicle such as DMSO and administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[4][9]

- **Tumor Measurement:** Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[9]
- **Endpoint Analysis:** At the conclusion of the study, mice are euthanized, and tumors are excised and weighed.[4] Tissues can be processed for various analyses, including immunohistochemistry (IHC) to assess immune cell infiltration, flow cytometry to quantify different immune cell populations, and ELISA to measure cytokine levels in serum.[4]

In Vitro Macrophage Polarization Assay

- **Cell Culture:** Bone marrow-derived macrophages (BMDMs) are cultured from bone marrow cells isolated from mice.
- **Stimulation:** BMDMs are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, in the presence or absence of varying concentrations of **TMP195** (e.g., 5 μ M, 20 μ M, 40 μ M, 60 μ M).[4]
- **Analysis:**
 - **Gene Expression:** After a 4-hour incubation, total RNA is extracted, and the mRNA expression of M1 macrophage-associated inflammatory cytokines (e.g., IL-12, TNF α , iNOS) is measured by RT-qPCR.[4]
 - **Protein Secretion:** After an 8-hour incubation, the culture medium is collected, and the protein levels of inflammatory cytokines (e.g., IL-6, IL-12, TNF α) are quantified by ELISA. [4]
 - **Signaling Pathway Activation:** Total protein lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., p38 MAPK, JNK, NF- κ B p65) by Western blotting.[4]

Future Directions and Conclusion

TMP195 has emerged as a promising therapeutic agent with a unique immunomodulatory mechanism of action. Its ability to reprogram macrophages from a pro-tumoral to an anti-tumoral state holds significant potential for the treatment of various cancers, particularly in combination with immune checkpoint inhibitors and conventional chemotherapy. Furthermore,

its protective effects in acute kidney injury and potential benefits in cardiovascular disease broaden its therapeutic applicability.

Ongoing and future research should focus on:

- Clinical trials to evaluate the safety and efficacy of **TMP195** in cancer patients, both as a monotherapy and in combination regimens.[\[14\]](#)
- Further elucidation of the downstream molecular events following class IIa HDAC inhibition in different cell types.
- Exploration of **TMP195**'s therapeutic potential in other inflammatory and autoimmune diseases.
- Development of biomarkers to identify patients most likely to respond to **TMP195** therapy.

In conclusion, **TMP195** represents a significant step forward in the development of targeted epigenetic therapies. Its selective mechanism of action offers a compelling rationale for its continued investigation and clinical development across a spectrum of diseases.

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References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. [axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]
- 6. [cellagentech.com](https://www.cellagentech.com) [[cellagentech.com](https://www.cellagentech.com)]

- 7. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective Class IIa Histone Deacetylase Inhibitor TMP195 Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Facebook [cancer.gov]
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